molecular formula C9H9ClN2 B6315052 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] CAS No. 1860866-12-1

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]

Cat. No.: B6315052
CAS No.: 1860866-12-1
M. Wt: 180.63 g/mol
InChI Key: SNRZSUULEWZLSK-UHFFFAOYSA-N
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Description

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] is a chemical compound with the molecular formula C9H9ClN2 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] typically involves the reaction of chloropyridines with cyclopropane derivatives under specific conditions. One common method involves the use of palladium-mediated reactions to facilitate the formation of the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of various substituted spiro compounds .

Scientific Research Applications

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane]
  • 2-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane]
  • 3-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane]

Uniqueness

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] is unique due to its specific spiro structure and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-3-7-6(4-11-8)9(1-2-9)5-12-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZSUULEWZLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC(=NC=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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